7-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group, and a triazolopyridazine core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the triazolopyridazine ring.
Substitution with Piperazine: The triazolopyridazine core is then reacted with a piperazine derivative, such as 4-(2-methoxyphenyl)piperazine, under nucleophilic substitution conditions.
Introduction of the Oxopropyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
7-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its therapeutic effects.
Comparison with Similar Compounds
7-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine: can be compared with other compounds that have similar structural features:
Trazodone: An antidepressant that also contains a piperazine ring and interacts with serotonin receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, also featuring a piperazine moiety.
Urapidil: An antihypertensive agent with a similar piperazine structure.
The uniqueness of This compound lies in its specific triazolopyridazine core, which may confer distinct pharmacological properties compared to these other compounds.
This compound
Properties
Molecular Formula |
C21H26N6O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H26N6O2/c1-15-17(16(2)24-27-14-22-23-21(15)27)8-9-20(28)26-12-10-25(11-13-26)18-6-4-5-7-19(18)29-3/h4-7,14H,8-13H2,1-3H3 |
InChI Key |
QPEZYEVMHGDDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.